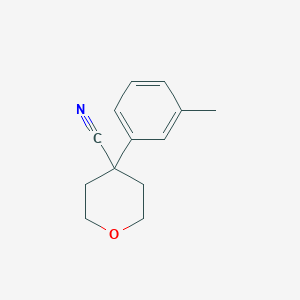
4-(3-Methylphenyl)oxane-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylphenyl)oxane-4-carbonitrile is an organic compound with the molecular formula C₁₃H₁₅NO It is a derivative of oxane, featuring a nitrile group and a methyl-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)oxane-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of (3-Methylphenyl)acetonitrile with 2,2’-Dichlorodiethyl ether under specific conditions . This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methylphenyl)oxane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional functional groups, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-(3-Methylphenyl)oxane-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-(3-Methylphenyl)oxane-4-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylphenyl)oxane-4-carbonitrile: This compound has a similar structure but with the methyl group in a different position on the phenyl ring.
4-(3-Methoxyphenyl)oxane-4-carbonitrile: This compound features a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
4-(3-Methylphenyl)oxane-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The position of the methyl group on the phenyl ring can affect the compound’s electronic properties and interactions with other molecules.
Eigenschaften
Molekularformel |
C13H15NO |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
4-(3-methylphenyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C13H15NO/c1-11-3-2-4-12(9-11)13(10-14)5-7-15-8-6-13/h2-4,9H,5-8H2,1H3 |
InChI-Schlüssel |
HGFXFFLFLZNQJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2(CCOCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



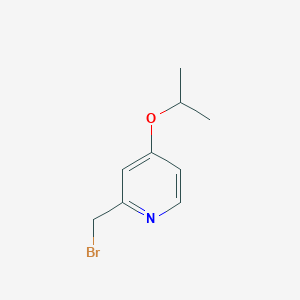

![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)
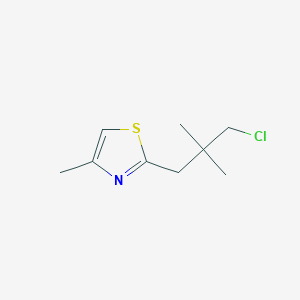
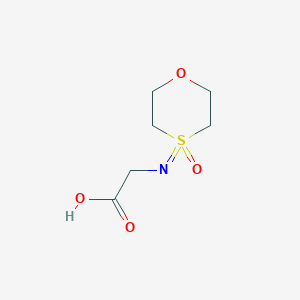
![Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13218240.png)

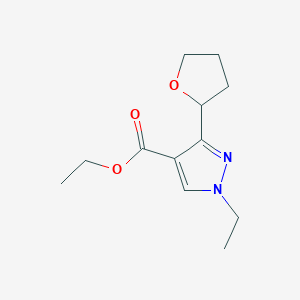
![3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13218250.png)

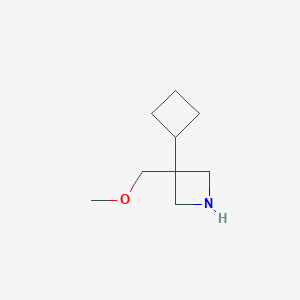
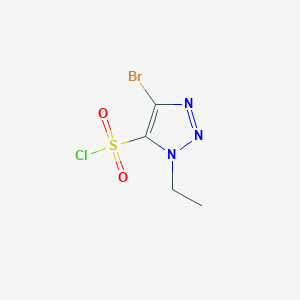
![2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13218284.png)
